

lobeglitazone approval status South Korea India

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Lobeglitazone

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Approval Status & Key Details

Feature	South Korea	India
Approval Status	Approved [1] [2]	Approved [3]
Approval Date	July 4, 2013 [4] [5]	Not specified in search results, but confirmed post-2013 [3]
Approving Authority	Ministry of Food and Drug Safety (MFDS) [1] [4]	Drug Controller General of India (DCGI) [3]
Brand Name	Duvie [1] [4]	Information missing
Recommended Dosage	0.5 mg once daily [4] [5]	0.5 mg once daily [3]

Clinical Evidence and Pharmacology

For researchers and drug development professionals, the clinical evidence and mechanistic profile of **lobeglitazone** are of particular interest.

Clinical Efficacy Data

Substantial clinical evidence supports the use of **lobeglitazone** as an add-on therapy in patients with suboptimally controlled Type 2 Diabetes.

Table 1: Glycemic Efficacy of Lobeglitazone (0.5 mg) in Clinical Studies

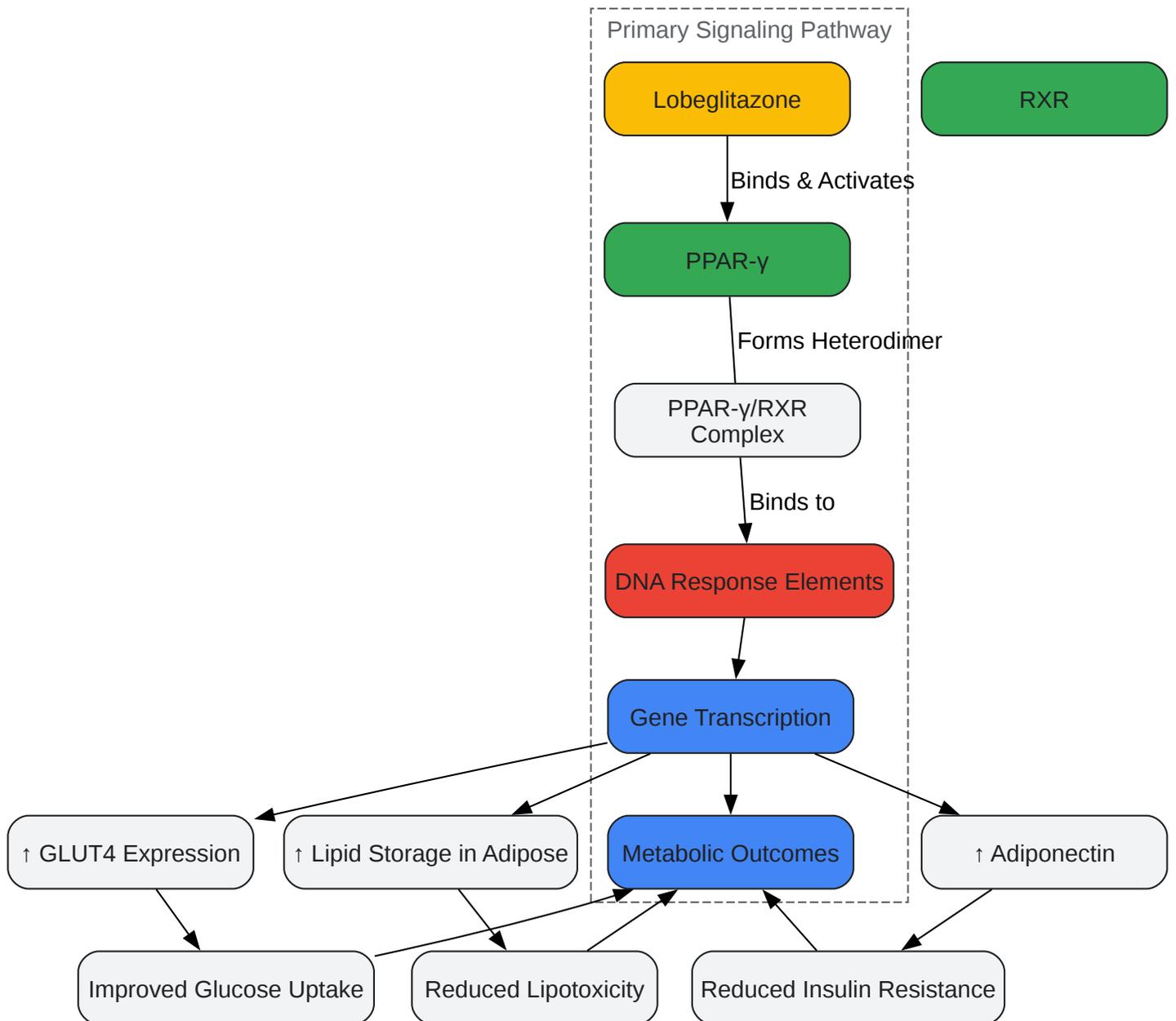
Study Population & Design	Key Efficacy Endpoint (HbA1c Reduction)	Additional Outcomes
Indian patients, add-on to existing therapy (12-week, real-world) [3]	-1.1% (± 0.72) [3]	FPG: -47.11 mg/dL; PPG: -71.47 mg/dL [3]
Korean patients, add-on to Metformin + Sitagliptin (24-week, RCT) [6]	-1.00% (vs. +0.02% for placebo) [6]	Improved HOMA-IR, HOMA- β , and lipid profiles [6]

Mechanism of Action and Experimental Insights

Lobeglitazone is a thiazolidinedione (TZD) that functions primarily as an **insulin sensitizer** [1] [2].

- **Primary Mechanism:** It is a potent and selective agonist of the **Peroxisome Proliferator-Activated Receptor gamma (PPAR- γ)** [7] [2]. Activation of this nuclear receptor in adipose tissue leads to enhanced glucose uptake, reduced insulin resistance, and improved lipid metabolism [7] [8].
- **Dual Agonist Activity:** Some sources describe it as a pure PPAR- γ agonist [1], while others classify it as a dual **PPAR- α/γ agonist** [4] [5]. This dual activity is suggested to contribute to its improved lipid profile effects.
- **Additional Molecular Targets:** Preclinical studies indicate **lobeglitazone** also acts as a **moderate inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)**, an enzyme that negatively regulates insulin signaling. This off-target effect may provide an additional mechanism for improving insulin sensitivity [9].

The following diagram illustrates the core signaling pathway through which **lobeglitazone** exerts its primary metabolic effects.



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Primary mechanism of **lobeglitazone** via PPAR- γ activation and downstream metabolic effects.

Safety Profile

The most common class-related adverse effects of **lobeglitazone** are **edema and weight gain** [1]. A real-world study in Indian patients reported a low incidence of hypoglycemia (9.61%), with no events requiring medical assistance [3]. Notably, clinical studies have not observed severe adverse effects related to heart failure, a concern with older TZDs, suggesting a potentially improved safety profile [1] [2].

Laboratory Protocols from Key Studies

For professionals seeking to replicate or understand the experimental basis of these findings, here are summaries of key methodologies.

1. In Vitro PTP1B Inhibition Assay [9]

- **Objective:** To determine the inhibitory activity of **lobeglitazone** against recombinant human PTP1B.
- **Procedure:**
 - **Reaction Mixture:** Recombinant PTP1B (38 nM) was incubated with **lobeglitazone** in imidazole buffer (pH 7.0).
 - **Substrate:** The reaction was initiated by adding *p*-nitrophenyl phosphate (*p*NPP).
 - **Incubation:** 37°C for 10 minutes.
 - **Measurement:** The reaction was stopped with NaOH, and the absorbance of *p*-nitrophenol was measured at 405 nm. IC₅₀ was calculated from the concentration-response curve.
- **Key Finding:** **Lobeglitazone** is a reversible, non-competitive inhibitor of PTP1B with an IC₅₀ of 42.8 ± 3.8 μM and a K_i of 61.0 ± 9.0 μM [9].

2. In Vivo Model of Lobeglitazone in NAFLD [8]

- **Objective:** To investigate the protective effects of **lobeglitazone** on lipogenesis-induced liver injury in mice.
- **Animal Model:** Male C57BL/6J mice.
- **Intervention:**
 - Mice were fasted for 24 hours and then refed a high-carbohydrate, fat-free diet (HCD) to induce acute lipogenesis.
 - Treatment group received **lobeglitazone** (1 mg/kg) by oral gavage before refeeding.
- **Analysis:**

- **Serum ALT:** Measured using a colorimetric assay kit as a marker of liver injury.
- **Immunoblotting:** Liver lysates were analyzed for proteins in the mTORC1 pathway (e.g., phosphorylated S6, P70S6K).
- **qRT-PCR:** Liver mRNA was used to quantify expression of lipogenic genes (e.g., FAS, SCD-1, ACC1).
- **Key Finding: Lobeglitazone** protected mice from liver injury by inhibiting the HCD-induced hyperactivation of the mTORC1 pathway and subsequent hepatic lipogenesis [8].

Further Research and Development

Areas of ongoing investigation include:

- **Pleiotropic Effects:** Research suggests potential benefits on **non-alcoholic fatty liver disease (NAFLD)** [8], **atherosclerosis** [2], and even anti-metastatic effects in certain cancer models [10].
- **Safety Monitoring:** While post-marketing surveillance in South Korea has been completed, continuous evaluation in broader populations, including Indian patients, remains valuable for long-term safety data [1] [3].

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To cite this document: Smolecule. [lobeglitazone approval status South Korea India]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b533424#lobeglitazone-approval-status-south-korea-india>]

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